DBCO-PEG4-Alcool

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

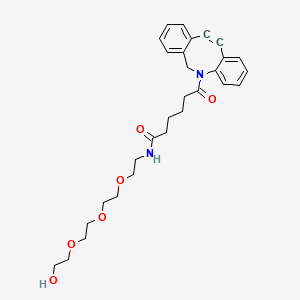

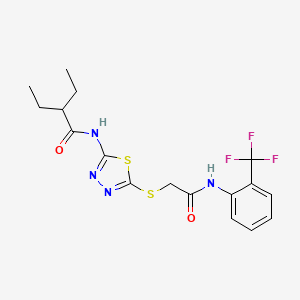

Dibenzocyclooctyne-polyethylene glycol-4-alcohol, commonly known as DBCO-PEG4-Alcohol, is a compound that features a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain terminated with an alcohol group. This compound is particularly useful in bioorthogonal chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a subset of click chemistry. The PEG spacer enhances the solubility and reduces the aggregation of the compound, making it highly suitable for biological applications .

Applications De Recherche Scientifique

Chemistry

DBCO-PEG4-Alcohol is widely used in click chemistry for the synthesis of complex molecules. Its ability to react with azides without a catalyst makes it a valuable tool for creating bioconjugates and polymers.

Biology

In biological research, DBCO-PEG4-Alcohol is used for labeling biomolecules, such as proteins and nucleic acids, through SPAAC reactions. This allows for the study of biomolecular interactions and the tracking of biological processes.

Medicine

In medical research, DBCO-PEG4-Alcohol is used in the development of drug delivery systems. Its ability to form stable linkages with biomolecules makes it suitable for creating targeted drug delivery vehicles, such as liposomes and nanoparticles.

Industry

In the industrial sector, DBCO-PEG4-Alcohol is used in the production of functionalized materials, such as hydrogels and coatings. Its reactivity and solubility make it ideal for modifying surfaces and creating advanced materials .

Mécanisme D'action

Target of Action

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of DBCO-PEG4-Alcohol are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .

Mode of Action

DBCO-PEG4-Alcohol interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .

Biochemical Pathways

It’s known that dbco-peg4-alcohol is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that DBCO-PEG4-Alcohol, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of DBCO-PEG4-Alcohol’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, DBCO-PEG4-Alcohol contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBCO-PEG4-Alcohol. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using DBCO-PEG4-Alcohol.

Analyse Biochimique

Biochemical Properties

DBCO-PEG4-Alcohol plays a significant role in biochemical reactions. It is used in copper-free Click Chemistry reactions . This dibenzocyclooctyne will react with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The hydrophilic PEG spacer adds hydrophilicity to the product to decrease aggregation .

Cellular Effects

DBCO-PEG4-Alcohol can have various effects on cells and cellular processes. For instance, it has been used for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This process involves the functionalization of primary amino groups with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction .

Molecular Mechanism

The mechanism of action of DBCO-PEG4-Alcohol involves its reaction with azide-functionalized compounds or biomolecules to form a stable triazole linkage . The DBCO moiety in DBCO-PEG4-Alcohol is responsible for this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, reactions with DBCO-PEG4-Alcohol and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .

Metabolic Pathways

Given its reactivity with azide-functionalized compounds or biomolecules, it is likely to interact with enzymes or cofactors that are part of these biochemical reactions .

Transport and Distribution

Given its hydrophilic nature due to the PEG spacer arm, it is likely to be distributed in aqueous environments within the cell .

Subcellular Localization

Given its reactivity with azide-functionalized compounds or biomolecules, it may be localized to areas of the cell where these reactions occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Alcohol typically involves the following steps:

Formation of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, starting from commercially available precursors. This involves the formation of a cyclooctyne ring structure with two benzene rings attached.

Attachment of PEG Chain: The polyethylene glycol chain is then attached to the DBCO moiety. This is usually done through a nucleophilic substitution reaction where the PEG chain, terminated with a suitable leaving group, reacts with the DBCO.

Introduction of Alcohol Group: Finally, the terminal group of the PEG chain is converted to an alcohol group through a reduction reaction.

Industrial Production Methods

Industrial production of DBCO-PEG4-Alcohol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and solvents, along with stringent reaction conditions, ensures the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): DBCO-PEG4-Alcohol undergoes SPAAC reactions with azide-functionalized compounds without the need for a copper catalyst. This reaction forms a stable triazole linkage.

Oxidation and Reduction: The alcohol group can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions to form alkanes.

Substitution Reactions: The alcohol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Triazole Linkages: Formed during SPAAC reactions.

Aldehydes and Carboxylic Acids: Formed during oxidation of the alcohol group.

Ethers and Esters: Formed during substitution reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Similar to DBCO-PEG4-Alcohol but with an NHS ester group, making it reactive towards amines.

Dibenzocyclooctyne-PEG4-acid: Contains a carboxylic acid group instead of an alcohol group.

Dibenzocyclooctyne-PEG4-amine: Features an amine group, making it suitable for different types of conjugation reactions.

Uniqueness

DBCO-PEG4-Alcohol is unique due to its alcohol functional group, which provides versatility in chemical modifications. The PEG spacer enhances its solubility and reduces aggregation, making it highly suitable for biological applications. Its ability to undergo SPAAC reactions without a catalyst sets it apart from other compounds that require metal catalysts .

Propriétés

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWONCQAFVJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2554091.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)